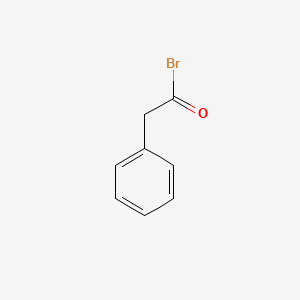

Phenylacetyl bromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenylacetyl bromide is a useful research compound. Its molecular formula is C8H7BrO and its molecular weight is 199.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Esterification Reactions

Phenylacetyl bromide reacts with carboxylic acids to form esters. A comparative study using conventional heating, microwave irradiation, and ultrasound methods revealed:

| Method | Yield (Benzoic Acid) | Yield (Terephthalaldehydic Acid) |

|---|---|---|

| Conventional | 70% | 65% |

| Microwave | 90% | 80% |

| Ultrasound | 85% | 75% |

Microwave irradiation significantly enhances reaction efficiency due to rapid energy transfer . DFT calculations (B3LYP/6-31G(d)) corroborate the nucleophilic attack mechanism, where benzoic acid’s higher nucleophilicity explains its superior yield .

(a) Cyclopentene Formation

In the presence of tetrabutylammonium bromide (TBAB) , this compound undergoes cycloaddition with dialkyl but-2-ynedioates to yield 3,3-dicyano-5-hydroxy-5-arylcyclopentenes (75–90% yields) . The mechanism involves:

-

Deprotonation to form a carbanion intermediate.

-

Sequential Michael addition and cyclization.

Alkylation Studies

Kinetic studies of this compound’s reaction with pyridine in methanol reveal:

-

Linear free energy relationships (LFER) govern reactivity, with electron-withdrawing substituents accelerating the reaction .

-

Rate constants correlate with Hammett σ values (ρ=+1.2), indicating a transition state with significant charge development .

Recent Advances in Multicomponent Reactions (MCRs)

This compound serves as a linchpin in MCRs for synthesizing heterocycles (e.g., pyrroles, carbazoles) :

-

One-pot synthesis of tetrasubstituted pyrroles via sequential alkylation/cyclization.

-

Green chemistry applications using aqueous media or solvent-free conditions.

Table 1: Comparative Yields in Cycloaddition Reactions

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Phenacylmalononitrile | TBAB | Cyclopentene | 85–90 |

| Phenacylmalononitrile | DABCO | Carboxamide-bridged dicyclopentene | 60–75 |

Table 2: Substituent Effects on Alkylation Rates

| Substituent (X) | σ (Hammett) | krel |

|---|---|---|

| -NO₂ | +1.27 | 3.2 |

| -Cl | +0.23 | 1.5 |

| -H | 0 | 1.0 |

| -OCH₃ | -0.27 | 0.6 |

常见问题

Basic Research Questions

Q. What are the critical safety protocols for synthesizing and handling phenylacetyl bromide in laboratory settings?

this compound is a lachrymator and requires strict safety measures. Use inert-atmosphere techniques (e.g., Schlenk lines) to minimize exposure to moisture and oxygen, as hydrolysis releases corrosive HBr gas . Always work in a fume hood with PPE: nitrile gloves, goggles, and acid-resistant lab coats. Emergency procedures include flushing eyes/skin with water for 15 minutes and immediate medical consultation for inhalation . Storage should be in airtight, amber glass containers under anhydrous conditions (e.g., molecular sieves) at 2–8°C .

Q. What is the optimal method for small-scale synthesis of this compound?

A common approach involves bromination of phenylacetic acid derivatives. For example:

- React phenylacetyl chloride with HBr gas in anhydrous diethyl ether at 0°C for 4 hours.

- Use catalytic AlCl₃ (1–2 mol%) to accelerate the reaction, but avoid excess to prevent side reactions like electrophilic aromatic substitution .

- Purify via fractional distillation under reduced pressure (boiling point ~65–68°C at 15 mmHg) to remove unreacted starting materials and HBr byproducts .

Advanced Research Questions

Q. How does the triplet-state energy of this compound influence its applications in photochemical reactions?

this compound has a high triplet energy (65.5 kcal/mol), exceeding common photosensitizers like [Ir(ppy)₃] (58.1 kcal/mol). This enables its use as a triplet energy acceptor in energy-transfer catalysis. For example, in [2+2] photocycloadditions, pair it with a sensitizer like Michler’s ketone (61.0 kcal/mol) to avoid energy back-transfer . Note that competing pathways (e.g., radical formation) may arise if the sensitizer’s triplet energy exceeds 65.5 kcal/mol.

Q. What strategies mitigate competing hydrolysis and nucleophilic substitution reactions in synthetic applications?

Hydrolysis (to phenylacetic acid) and unwanted substitutions (e.g., with amines) are major challenges. Methodological solutions include:

- Solvent choice : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize the acyl bromide intermediate .

- Temperature control : Conduct reactions at –20°C to slow hydrolysis kinetics .

- Activation additives : Employ silver salts (AgNO₃) to precipitate bromide ions, shifting equilibrium toward substitution .

Q. How can this compound be utilized in polymer functionalization?

It serves as an acylating agent to introduce aromatic groups into polymers. For example:

- Functionalize polyethyleneimine (PEI) by reacting this compound with free amine groups in a 1:5 molar ratio (PEI:reagent) in DCM at 25°C.

- Monitor functionalization via ¹H NMR (disappearance of NH peaks at δ 2.5–2.7 ppm and emergence of aryl signals at δ 7.2–7.5 ppm) .

- Applications include creating amphiphilic polymers for drug delivery or catalytic supports.

Q. What analytical techniques are most effective for characterizing this compound and its reaction products?

- Purity analysis : Use GC-MS with a non-polar column (e.g., DB-5) to detect residual solvents or decomposition products (retention time ~8.2 minutes) .

- Structural confirmation : ¹³C NMR should show a carbonyl signal at δ 170–175 ppm and a C-Br signal at δ 30–35 ppm .

- Quantitative bromine content : Perform elemental analysis or ion chromatography to verify Br⁻ absence (indicating successful purification) .

Q. Contradictions and Resolutions

- Discrepancy in bromination yields : Some protocols recommend AlCl₃ catalysis , while others note AlCl₃ may induce side reactions (e.g., ring bromination). Resolution: Use substoichiometric AlCl₃ (≤2 mol%) and monitor reaction progress via TLC .

- Triplet energy utilization : While this compound’s high triplet energy enables energy transfer, its photostability is lower than aryl chlorides. Pre-saturate solutions with argon to suppress photodegradation .

属性

CAS 编号 |

22535-03-1 |

|---|---|

分子式 |

C8H7BrO |

分子量 |

199.04 g/mol |

IUPAC 名称 |

2-phenylacetyl bromide |

InChI |

InChI=1S/C8H7BrO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2 |

InChI 键 |

IAKFGFQVHBKCAS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)Br |

规范 SMILES |

C1=CC=C(C=C1)CC(=O)Br |

Key on ui other cas no. |

22535-03-1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。